![molecular formula C17H19N5 B2513465 N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 313225-39-7](/img/structure/B2513465.png)
N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C17H19N5. It is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily targeted towards protein kinases . These kinases play a crucial role in controlling cell growth, differentiation, migration, and metabolism . Specifically, it has been found to inhibit CDK2, a cyclin-dependent kinase .
Mode of Action
The compound N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP .
Biochemical Pathways
The interaction of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its targets affects the biochemical pathways associated with cell proliferation . By inhibiting CDK2, it disrupts the phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines with IC50 values in the nanomolar range .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化学分析
Biochemical Properties
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation . Additionally, it has been shown to interact with other kinases, such as the epidermal growth factor receptor (EGFR), further influencing cellular signaling pathways .
Cellular Effects
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various effects on different cell types and cellular processes. In cancer cells, it has demonstrated potent cytotoxic activity, particularly against breast cancer (MCF-7), colorectal cancer (HCT-116), and liver cancer (HepG-2) cell lines . The compound influences cell function by inducing apoptosis, altering cell cycle progression, and inhibiting cell proliferation . It also affects cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding interactions with biomolecules. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, the compound’s structure allows it to mimic ATP binding interactions in kinase active sites, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being kept in a dark place at 2-8°C . Over time, its degradation products and long-term effects on cellular function have been studied in both in vitro and in vivo settings . These studies have shown that the compound maintains its cytotoxic activity and enzyme inhibitory effects over extended periods .
Dosage Effects in Animal Models
The effects of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic properties . Additionally, its interactions with cofactors and other biomolecules can modulate its activity and efficacy .
Transport and Distribution
The transport and distribution of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its therapeutic potential . Studies have shown that the compound can effectively penetrate cell membranes and distribute within various cellular compartments .
Subcellular Localization
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, allows it to interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm can affect cytoplasmic signaling pathways and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of cyclohexylamine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may involve the use of large-scale reactors and automated systems to control reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
化学反応の分析
Types of Reactions
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives .
類似化合物との比較
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidine family:
4-aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the cyclohexyl and phenyl groups, resulting in different biological activities.
Pyrazoloadenine: Another derivative with distinct functional groups, leading to variations in its chemical and biological properties.
The uniqueness of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
N-cyclohexyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOVVWVKITOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)
![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
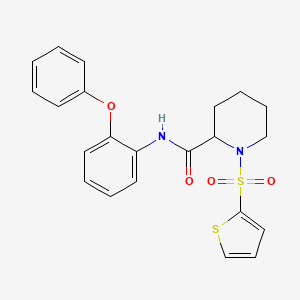
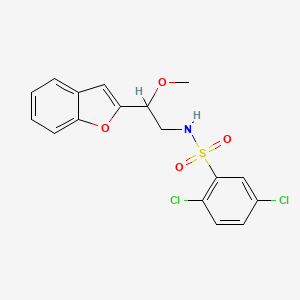
![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine](/img/structure/B2513392.png)
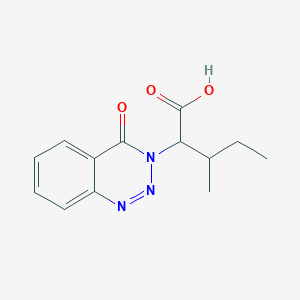
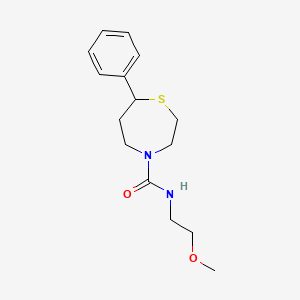

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)
![11-(thiophene-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2513402.png)
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
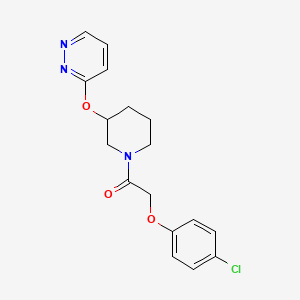
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)
